molecular formula C14H17ClO4 B3132695 1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate CAS No. 37556-13-1

1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate

Cat. No. B3132695
CAS RN: 37556-13-1
M. Wt: 284.73 g/mol
InChI Key: KNUFXHRJTVSEPI-UHFFFAOYSA-N
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Patent
US06121477

Procedure details

60.17 g of sodium ethoxide were dissolved in 1127 ml of ethanol. To this solution, 336.4 g of diethyl malonate and 115.0 g of (4-chlorophenyl) methyl chloride were added and the mixture was refluxed for 2 hours. After the reaction was completed, the solvent was removed under reduced pressure and water was added to the residue. After extraction with ethyl acetate, the ethyl acetate was dried with sodium sulfate anhydride. After removing the solvent under reduced pressure and purification with distillation, 172.6 g of 2-[(4-chlorophenyl)methyl]malonic acid diethyl ester were obtained.
Quantity
60.17 g
Type
reactant
Reaction Step One
Quantity
1127 mL
Type
solvent
Reaction Step One
Quantity
336.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23]Cl)=[CH:19][CH:18]=1>C(O)C>[CH2:14]([O:13][C:5](=[O:12])[CH:6]([CH2:23][C:20]1[CH:21]=[CH:22][C:17]([Cl:16])=[CH:18][CH:19]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
60.17 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1127 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
336.4 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
115 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate was dried with sodium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification
DISTILLATION
Type
DISTILLATION
Details
with distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 172.6 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.